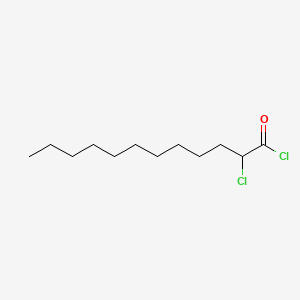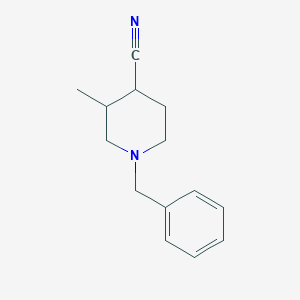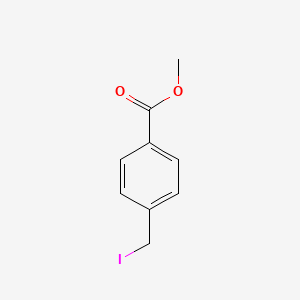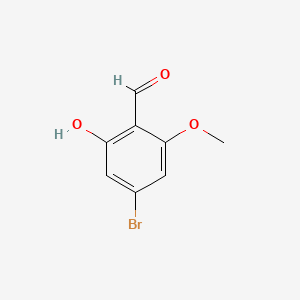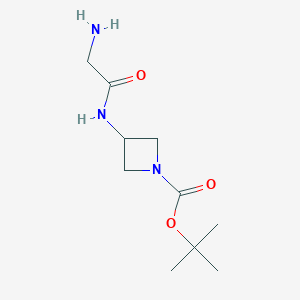
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate is a synthetic organic compound that features a tert-butyl ester group, an azetidine ring, and an aminoacetylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate typically involves the protection of amino acids and subsequent reactions to introduce the azetidine ring and tert-butyl ester group. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production methods compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, sodium borohydride can be used for reduction reactions, while oxidizing agents like hydrogen peroxide can facilitate oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and peptide chemistry.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with enzymes and other biomolecules . The azetidine ring and aminoacetylamino substituent contribute to the compound’s unique reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl esters: These compounds share the tert-butyl ester group and are used in similar applications in organic synthesis.
Azetidine derivatives: Compounds with azetidine rings exhibit similar structural properties and reactivity patterns.
Amino acid derivatives: These compounds have similar functional groups and are used in peptide synthesis and other biochemical applications.
Uniqueness
Tert-butyl 3-(aminoacetylamino)-1-azetidinecarboxylate is unique due to its combination of a tert-butyl ester group, an azetidine ring, and an aminoacetylamino substituent. This unique structure imparts specific reactivity and binding properties, making it valuable in various scientific research applications.
Properties
CAS No. |
193269-83-9 |
|---|---|
Molecular Formula |
C10H19N3O3 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
tert-butyl 3-[(2-aminoacetyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-7(6-13)12-8(14)4-11/h7H,4-6,11H2,1-3H3,(H,12,14) |
InChI Key |
GXVXEWBILOZCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



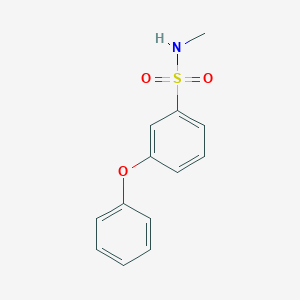
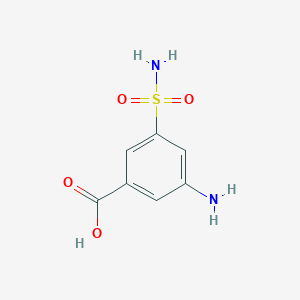
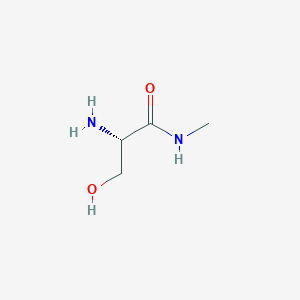
![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
